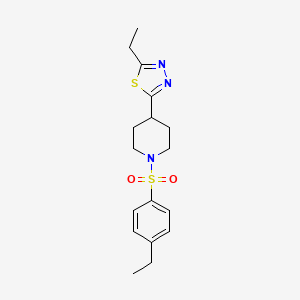

(S)-叔丁基 2-((对甲苯磺酰氧)甲基)吗啉-4-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

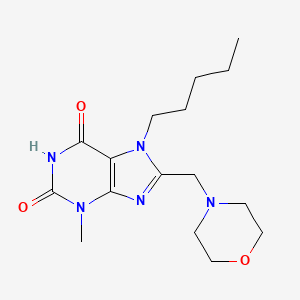

Morpholines (1,4-oxazinanes) have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds . They are frequently found in biologically active molecules and pharmaceuticals .

Synthesis Analysis

Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of morpholines involves a six-membered ring with four carbon atoms and one each of nitrogen and oxygen .Chemical Reactions Analysis

Morpholines can be synthesized from 1,2-amino alcohols and related compounds. A number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported .科学研究应用

Polymerization Inhibition

The tert-butyl group in this compound plays a crucial role as an inhibitor of undesired polymerization during the processing of liquid pyrolysis products . It has shown high efficiency in preventing unwanted polymerization reactions, particularly in petrochemical plants. Researchers have explored its use in inhibiting the thermal polymerization of styrene and other related compounds. Notably, it operates effectively when combined with other co-inhibitors, such as copper diethyldithiocarbamate .

Tertiary Butyl Ester Synthesis

Tertiary butyl esters find extensive applications in synthetic organic chemistry. A direct and sustainable synthesis method has been developed for introducing the tert-butoxycarbonyl group into various organic compounds. This process utilizes flow microreactor systems, making it efficient and versatile .

Thermally Activated Delayed Fluorescence (TADF) Emitters

In the field of organic light-emitting diodes (OLEDs), researchers seek solution-processable non-doped TADF emitters. The tert-butyl group has been investigated for its potential in developing efficient TADF compounds for OLEDs. Its high efficiency and compatibility with wet methods make it an attractive candidate .

Chemical Transformations

The crowded tert-butyl group exhibits unique reactivity patterns. It has been widely used in chemical transformations, serving as a versatile hydrocarbon moiety. Researchers have explored its role in various synthetic processes, highlighting its distinct behavior .

Biodegradation Pathways and Biosynthesis

Beyond its synthetic applications, the tert-butyl group is relevant in natural systems. It participates in biosynthetic and biodegradation pathways. Understanding its behavior in biological contexts can provide insights into enzymatic reactions and metabolic processes .

Biocatalytic Processes

While still an area of exploration, the tert-butyl group’s unique reactivity may find applications in biocatalysis. Researchers are investigating its potential as a substrate or catalyst in enzymatic reactions, aiming to harness its properties for sustainable processes .

未来方向

属性

IUPAC Name |

tert-butyl (2S)-2-[(4-methylphenyl)sulfonyloxymethyl]morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO6S/c1-13-5-7-15(8-6-13)25(20,21)23-12-14-11-18(9-10-22-14)16(19)24-17(2,3)4/h5-8,14H,9-12H2,1-4H3/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBHRXDXENCDIZ-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(CCO2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CN(CCO2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,4-Dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2737627.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2737628.png)

![2-[(4-benzylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2737629.png)

![3-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2737631.png)

![N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2737632.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2737636.png)

![7-(Azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine;trihydrochloride](/img/structure/B2737638.png)

![(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2737643.png)

![N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide](/img/structure/B2737644.png)